molecular formula C11H12O3 B2630595 Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1463478-65-0

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B2630595
CAS RN: 1463478-65-0
M. Wt: 192.214
InChI Key: IQEDYGOEXHXIOB-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for constructing complex benzofuran ring systems .

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using “Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Anticancer Activities

Some substituted benzofurans, which can be synthesized from “Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate”, have shown dramatic anticancer activities . They have significant cell growth inhibitory effects on different types of cancer cells .

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized using “Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate”, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Immunosuppressive Activity

“Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate” can be used to synthesize compounds with immunosuppressive activity . These compounds have shown high immunosuppressive activity and can be studied as lead

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEDYGOEXHXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1463478-65-0
Record name methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
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